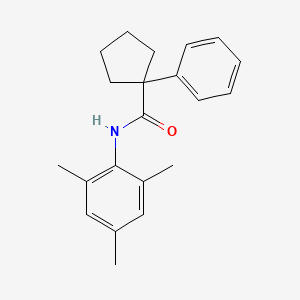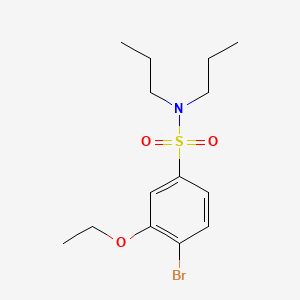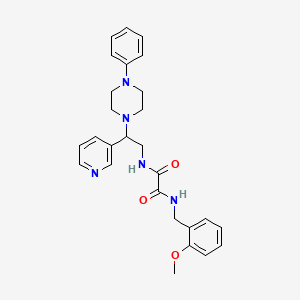
2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide, also known as BRD-K25282021, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In Alzheimer's disease, it has been shown to protect against neuronal damage and improve cognitive function. Additionally, it has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide is not fully understood. However, it has been suggested that it acts by inhibiting various signaling pathways involved in cell growth, survival, and inflammation. It has also been found to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain receptors such as NMDA and GABA, which are involved in neuronal function and cognitive processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide in lab experiments is its potential therapeutic applications in various diseases. It can be used to study the mechanisms involved in cancer growth, Alzheimer's disease, and inflammation. However, one limitation is the lack of information regarding its toxicity and side effects, which may affect its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide. One direction is to further investigate its mechanism of action and identify the specific signaling pathways and receptors involved in its therapeutic effects. Another direction is to study its toxicity and side effects to determine its safety for clinical use. Additionally, it can be used in combination with other drugs to enhance its therapeutic effects and reduce toxicity. Finally, further research can be conducted to explore its potential applications in other diseases and conditions.
Synthesemethoden
The synthesis of 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide involves the reaction of 2-bromoacetophenone with 1-cyanopropylamine in the presence of a base such as potassium carbonate. The product is then purified using column chromatography to obtain a white solid.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-2-10(8-14)15-12(16)7-9-5-3-4-6-11(9)13/h3-6,10H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARSDTHNPSQSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide](/img/structure/B3020498.png)



![4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3020504.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B3020506.png)
![5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3020507.png)


![(5E)-4-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxyimino]-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B3020515.png)

![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B3020518.png)